
6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol
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Overview
Description
6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitro group at the 6th position, a phenyl group at the 2nd position, and a hydroxyl group at the 1st position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The nitro group can be introduced via nitration of the benzimidazole ring using nitric acid and sulfuric acid. The phenyl group is usually introduced through a Friedel-Crafts acylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, base catalysts.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted benzimidazoles: Formed by nucleophilic substitution of the hydroxyl group.
Scientific Research Applications
6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-benzimidazole: Lacks the nitro and hydroxyl groups, making it less reactive.
6-chloro-2-phenyl-1H-benzimidazole: Contains a chlorine atom instead of a nitro group, altering its chemical properties.
5-nitro-2-phenyl-1H-benzimidazole: The nitro group is positioned differently, affecting its reactivity.
Uniqueness
6-nitro-2-phenyl-1H-1,3-benzimidazol-1-ol is unique due to the presence of both the nitro and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. The specific positioning of these groups on the benzimidazole ring enhances its potential for various applications in research and industry.
Biological Activity
6-Nitro-2-phenyl-1H-1,3-benzimidazol-1-ol is a compound belonging to the benzimidazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
The structure of this compound includes a nitro group at the 6th position, a phenyl group at the 2nd position, and a hydroxyl group at the 1st position of the benzimidazole ring. This unique arrangement contributes to its biological activity and makes it a subject of research in various fields, including medicinal chemistry and pharmacology .
The biological activity of this compound primarily involves:
1. Interaction with Cellular Targets:
The nitro group can undergo bioreduction within biological systems to form reactive intermediates that interact with cellular components. This interaction can lead to cytotoxic effects by damaging DNA or inhibiting specific enzymes involved in cellular processes .
2. Antimicrobial Activity:
Research indicates that benzimidazole derivatives, including this compound, exhibit broad-spectrum antimicrobial properties. The mechanism often involves disruption of bacterial cell walls or interference with nucleic acid synthesis .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that this compound could be a valuable candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 µM |
MCF7 (breast cancer) | 15 µM |
A549 (lung cancer) | 12 µM |
These findings highlight its potential as an anticancer agent targeting multiple pathways involved in tumor growth and survival .
Case Studies
Several case studies have reported on the efficacy of benzimidazole derivatives similar to this compound:
Study on Antimicrobial Efficacy:
A study evaluated a series of benzimidazole derivatives against common pathogens and found that compounds with similar structural features exhibited significant antibacterial activity. The study noted that modifications to the nitro group enhanced antimicrobial potency .
Study on Anticancer Properties:
Another research effort focused on the synthesis and evaluation of benzimidazole derivatives for anticancer activity. The results indicated that compounds with hydroxyl and nitro substituents showed improved efficacy against various cancer cell lines compared to standard chemotherapeutics .
Properties
IUPAC Name |
1-hydroxy-6-nitro-2-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-15-12-8-10(16(18)19)6-7-11(12)14-13(15)9-4-2-1-3-5-9/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTQPMJREMHZJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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